molecular formula C10H17ClN4O B1471404 (1-(8-azabicyclo[3.2.1]octan-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride CAS No. 1823316-63-7

(1-(8-azabicyclo[3.2.1]octan-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Cat. No.: B1471404
CAS No.: 1823316-63-7
M. Wt: 244.72 g/mol
InChI Key: NEOKFBILLZMEEB-UHFFFAOYSA-N
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Description

(1-(8-azabicyclo[3.2.1]octan-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C10H17ClN4O and its molecular weight is 244.72 g/mol. The purity is usually 95%.
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Biological Activity

The compound (1-(8-azabicyclo[3.2.1]octan-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of bicyclic compounds characterized by the azabicyclo[3.2.1]octane structure, which is known for its pharmacological versatility. The presence of the triazole moiety enhances its binding affinity to biological targets.

Molecular Formula

  • Molecular Formula : C₁₁H₁₄ClN₅O
  • Molecular Weight : 257.72 g/mol

The biological activity of this compound primarily revolves around its interaction with various protein targets, notably:

  • Heat Shock Protein 90 (Hsp90) : Inhibition of Hsp90 has been linked to the suppression of tumor growth in various cancer models.
  • Cell Cycle Regulation : Compounds similar to this one have shown the ability to arrest the cell cycle at specific phases, leading to apoptosis in cancer cells.

Biological Activity Overview

Recent studies have highlighted several key aspects of the biological activity associated with this compound:

Antiproliferative Effects

A study demonstrated that compounds structurally related to this compound exhibited significant antiproliferative activity against various cancer cell lines. For example:

  • IC₅₀ Values : Some derivatives showed IC₅₀ values as low as 0.02 μM against LoVo cells, indicating potent activity.

Apoptosis Induction

The mechanism by which these compounds induce apoptosis involves:

  • Up-regulation of pro-apoptotic proteins such as Bax .
  • Down-regulation of anti-apoptotic proteins like Bcl-2 .
    This dual action leads to increased cell death in targeted cancer cells.

In Vivo Studies

In xenograft mouse models, compounds related to this class have demonstrated a significant reduction in tumor size, suggesting potential for therapeutic applications in oncology.

Case Studies and Research Findings

StudyFindings
Study on Hsp90 Inhibition Demonstrated that derivatives can inhibit Hsp90 with IC₅₀ values around 0.71 nM and induce apoptosis via specific pathways.
Antiproliferative Activity Compounds showed strong antiproliferative effects against LoVo cells with IC₅₀ values indicating high potency.
Xenograft Model In vivo studies confirmed significant tumor growth inhibition in SW620 xenograft models, supporting the anticancer potential of these compounds.

Properties

IUPAC Name

[1-(8-azabicyclo[3.2.1]octan-3-yl)triazol-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.ClH/c15-6-9-5-14(13-12-9)10-3-7-1-2-8(4-10)11-7;/h5,7-8,10-11,15H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOKFBILLZMEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)N3C=C(N=N3)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(8-azabicyclo[3.2.1]octan-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 2
(1-(8-azabicyclo[3.2.1]octan-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 3
(1-(8-azabicyclo[3.2.1]octan-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 4
(1-(8-azabicyclo[3.2.1]octan-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 5
(1-(8-azabicyclo[3.2.1]octan-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 6
(1-(8-azabicyclo[3.2.1]octan-3-yl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.